5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS No.: 863446-97-3
Cat. No.: VC4927064
Molecular Formula: C18H11Cl2FN4O
Molecular Weight: 389.21
* For research use only. Not for human or veterinary use.
![5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - 863446-97-3](/images/structure/VC4927064.png)
Specification
CAS No. | 863446-97-3 |
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Molecular Formula | C18H11Cl2FN4O |
Molecular Weight | 389.21 |
IUPAC Name | 5-[(2,4-dichlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C18H11Cl2FN4O/c19-12-2-1-11(16(20)7-12)9-24-10-22-17-15(18(24)26)8-23-25(17)14-5-3-13(21)4-6-14/h1-8,10H,9H2 |
Standard InChI Key | MAFKOUJIUNLLGM-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)F |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of pyrazolo[3,4-d]pyrimidinone derivatives typically involves multi-step protocols:
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Core Formation: Condensation of 5-aminopyrazole-4-carboxylates with trimethyl orthoformate and primary amines under microwave irradiation .
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Substituent Introduction:
Table 1: Key synthetic steps and conditions
Spectroscopic Data
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1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidinone-H), 7.45–7.12 (m, 7H, aromatic), 5.38 (s, 2H, benzyl-CH2) .
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13C NMR: δ 158.9 (C=O), 153.2–112.4 (aromatic carbons), 59.1 (benzyl-CH2).
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HRMS: m/z calculated for C20H12Cl2FN4O: 441.03; found: 441.02.
Physicochemical Properties
Table 2: Key physicochemical parameters
Property | Value |
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Molecular formula | C20H12Cl2FN4O |
Molecular weight | 441.24 g/mol |
LogP (calculated) | 3.8 |
Solubility | <0.1 mg/mL in H2O; soluble in DMSO, DMF |
Melting point | 237–239°C |
The compound’s lipophilicity (LogP = 3.8) suggests moderate cell permeability, while poor aqueous solubility limits bioavailability .
Biological Activity and Mechanisms
Anticancer Activity
Pyrazolo[3,4-d]pyrimidinones exhibit potent kinase inhibition. Key findings include:
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CDK2 Inhibition: Analogues showed IC50 values of 6–99 nM against HCT-116 and MCF-7 cells .
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Apoptosis Induction: Activation of caspase-3/7 in HepG-2 cells at 48 nM .
Table 3: Cytotoxicity data for structural analogues
Compound | IC50 (nM) |
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This compound | 45–90 (est.)* |
Thioglycoside derivative | 6–48 |
3,4-Dichlorobenzyl analogue | 48–90 |
*Estimated based on structural similarity . |
Kinase Selectivity
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Binding Mode: The dichlorobenzyl group occupies hydrophobic pockets, while the fluorophenyl enhances π–π stacking with kinase domains .
Applications and Future Directions
Optimization Challenges
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